coformycin -

coformycin

Catalog Number: EVT-1541650
CAS Number:
Molecular Formula: C11H16N4O5
Molecular Weight: 284.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A ribonucleoside antibiotic synergist and adenosine deaminase inhibitor isolated from Nocardia interforma and Streptomyces kaniharaensis. It is proposed as an antineoplastic synergist and immunosuppressant.
Synthesis Analysis

The synthesis of coformycin has been extensively studied, particularly focusing on its biosynthetic pathway. The initial steps involve the condensation of phosphoribosyl pyrophosphate with adenosine derivatives, leading to the formation of key intermediates. The biosynthetic gene cluster responsible for coformycin production has been characterized, revealing that it overlaps significantly with the l-histidine biosynthesis pathway .

In vitro studies have demonstrated that the cyclization of specific intermediates catalyzed by enzymes such as CofB is crucial for the formation of coformycin. The process involves several enzymatic steps including phosphorylation and reduction, ultimately leading to the final product .

Molecular Structure Analysis

Coformycin's molecular structure is notable for its unique configuration. It is characterized by a ribose sugar moiety linked to a purine base. The compound's structure can be represented as follows:

  • Molecular Formula: C10_{10}H13_{13}N5_{5}O4_{4}
  • Molecular Weight: 285.24 g/mol

The structural details reveal a 3-amino-2-hydroxy-4-(hydroxymethyl)-5-methylpyrimidine moiety, which contributes to its biological activity by mimicking natural substrates of adenosine deaminase .

Chemical Reactions Analysis

Coformycin undergoes various chemical reactions that are essential for its function as an adenosine deaminase inhibitor. The primary reaction involves the competitive inhibition of adenosine deaminase, where coformycin competes with 2′-deoxyadenosine for binding at the enzyme's active site. This inhibition prevents the conversion of 2′-deoxyadenosine into 2′-deoxyinosine, thus affecting nucleotide metabolism and potentially leading to cytotoxic effects in rapidly dividing cells .

The biosynthetic pathway includes several key reactions:

  • Phosphorylation: Catalyzed by specific kinases.
  • Cyclization: Involving CofB enzyme.
  • Reduction: Catalyzed by CofA enzyme.

These reactions illustrate the complexity of coformycin's biosynthesis and its potential for modification in synthetic biology applications.

Mechanism of Action

The mechanism by which coformycin exerts its biological effects primarily revolves around its role as an inhibitor of adenosine deaminase. By binding to the active site of this enzyme, coformycin effectively blocks the conversion of adenosine derivatives into inosine derivatives. This inhibition leads to an accumulation of adenosine in tissues, which can have various physiological effects including immunosuppression and modulation of cellular proliferation .

Data from kinetic studies indicate that coformycin binds competitively to adenosine deaminase with a high affinity, significantly altering the enzyme's activity profile in cellular systems .

Physical and Chemical Properties Analysis

Coformycin possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • UV Absorption: Exhibits characteristic UV absorbance peaks that can be utilized for analytical purposes.

These properties are critical for understanding how coformycin behaves in biological systems and how it can be utilized in therapeutic contexts.

Applications

Coformycin has several scientific uses, particularly in pharmacology and medicinal chemistry:

  • Anticancer Research: Due to its ability to inhibit adenosine deaminase, coformycin is being explored as a potential therapeutic agent in cancer treatment, where modulation of purine metabolism may enhance the efficacy of other chemotherapeutic agents.
  • Immunotherapy: Its immunosuppressive properties make it a candidate for applications in organ transplantation and autoimmune diseases.
  • Biochemical Research: Coformycin serves as a valuable tool for studying purine metabolism and enzyme kinetics related to adenosine deaminase.
Introduction to Coformycin

Historical Discovery and Isolation from Streptomyces spp.

Coformycin was first identified during the 1960s through targeted screening programs investigating Streptomyces metabolites for novel bioactivities. Researchers observed that an unidentified compound in Streptomyces culture filtrates potently inhibited adenosine deaminase (ADA), an enzyme critical for purine metabolism. This compound, later named coformycin, was found to protect the antitumor agent formycin from enzymatic degradation, revealing its biochemical role as a natural ADA inhibitor [5] [9]. Initial purification efforts yielded a polar, water-soluble molecule characterized by UV absorption maxima at 220 nm and 280 nm—spectral properties consistent with conjugated heterocyclic systems. Structural elucidation confirmed it as a C-nucleoside derivative featuring an unusual seven-membered diazepine ring, distinguishing it from classical purine-based antibiotics [5]. The serendipitous discovery emerged not from direct antibacterial assays but from its ability to modulate nucleotide metabolism, highlighting its unique mechanism among microbial secondary metabolites.

Table 1: Key Events in Coformycin Discovery

YearEventSignificance
1960sIsolation from Streptomyces culturesIdentified as ADA inhibitor protecting formycin
1971Structural characterizationElucidation of 1,3-diazepine C-nucleoside scaffold
1980sIdentification of 2'-deoxycoformycinDerivative (pentostatin) developed as clinical agent

Structural Classification as a 1,3-Diazepine Nucleoside Antibiotic

Coformycin’s molecular architecture (C₁₁H₁₅N₄O₆) integrates a β-D-ribofuranose sugar linked via a carbon-carbon bond to a 1,3-diazepine heterocycle—a rare C-nucleoside configuration that confers exceptional metabolic stability. Unlike conventional N-nucleosides (e.g., adenosine), where the glycosidic bond connects the sugar to a nitrogen atom, coformycin’s C-glycosidic linkage renders it resistant to hydrolytic cleavage by phosphorylases or hydrolases, prolonging its intracellular half-life [5] [6]. The diazepine core features a secondary alcohol at the C8-position with (R)-stereochemistry, which mimics the tetrahedral transition state of adenosine deamination. This stereoelectronic mimicry underpins its picomolar affinity for ADA (Kᵢ = 6.5 × 10⁻⁸ M), as confirmed by X-ray crystallography and kinetic studies [5]. Notably, the 2'-deoxy analogue (pentostatin) exhibits even stronger inhibition (Kᵢ = 2 × 10⁻¹² M) due to reduced steric hindrance in the ADA active site [5] [8].

Table 2: Structural Attributes of Coformycin vs. Classical Nucleosides

FeatureCoformycinClassical N-Nucleosides
Glycosidic BondC-Linkage (C-C bond)N-Linkage (C-N bond)
Core Heterocycle1,3-DiazepinePurine/Pyrimidine
Metabolic StabilityResistant to enzymatic hydrolysisSusceptible to phosphorylases
Key Functional Group(R)-C8-OHN/A

Evolutionary Context of Nucleoside Antibiotics in Microbial Competition

Coformycin exemplifies "chemical warfare" in soil microbial ecosystems, where Streptomyces deploy nucleoside analogues to disrupt competitors’ nucleotide metabolism. Its biosynthesis occurs alongside formycin B—a phenomenon termed the "protector-protégé" strategy. Formycin B serves as the cytotoxic agent targeting RNA/DNA synthesis, while coformycin inhibits ADA-mediated detoxification of formycin B in rival bacteria [8] [9]. Genomic analyses reveal that coformycin biosynthetic gene clusters (BGCs) encode specialized enzymes, including:

  • SAICAR synthetase homologs (PenC/MacM): Catalyze diazepine ring formation from carboxyaminoimidazole intermediates [9].
  • Dehydrogenases (PenB/MacN): Generate the imidazole precursors from glutamine-derived metabolites [9].
  • Phosphorylases (MacI): Mediate ribose attachment through irreversible phosphoribosylation [3].

These enzymes exhibit >60% sequence conservation across Streptomyces and Micromonospora spp., indicating evolutionary optimization for nucleoside diversification. The mac cluster in Micromonospora haikouensis DSM 45626 further includes macQ, encoding an adenosine deaminase that prevents endogenous adenosine toxicity—a self-resistance adaptation ensuring producer viability [3] [9]. This dual-function BGC exemplifies how microbes evolve integrated systems for offensive and defensive secondary metabolism.

Table 3: Evolutionary Adaptations in Coformycin-Producing Actinobacteria

Genetic FeatureFunctionEvolutionary Advantage
SAICAR synthetaseDiazepine ring assemblyEnables heterocycle diversification
Self-resistance gene (macQ)Adenosine deaminasePrevents autoinhibition by excess adenosine
Phosphorylase (MacI)Catalyzes ribose attachmentEnsures irreversible C-nucleoside formation

Appendix: Tabulated Compound Data

Properties

Product Name

coformycin

IUPAC Name

2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H16N4O5

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)

InChI Key

YOOVTUPUBVHMPG-UHFFFAOYSA-N

SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Synonyms

Coformycin

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

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